molecular formula C4H10Cl2O6P2 B032039 Clodronic Acid Monoisopropyl Ester CAS No. 134757-52-1

Clodronic Acid Monoisopropyl Ester

Katalognummer: B032039
CAS-Nummer: 134757-52-1
Molekulargewicht: 286.97 g/mol
InChI-Schlüssel: MWBPXSVUZLBEIY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

It has the molecular formula C4H10Cl2O6P2 and a molecular weight of 286.97 g/mol. This compound is known for its ability to inhibit the formation of calcium phosphate crystals, making it useful in various industrial and medical applications.

Vorbereitungsmethoden

The synthesis of [Dichloro-[hydroxy(propan-2-yloxy)phosphoryl]methyl]phosphonic acid typically involves the reaction of phosphorus trichloride with acetic acid and propylene oxide . The reaction conditions include maintaining a controlled temperature and pH to ensure the desired product is obtained. Industrial production methods often involve large-scale batch reactions with stringent quality control measures to ensure the purity and consistency of the final product .

Analyse Chemischer Reaktionen

[Dichloro-[hydroxy(propan-2-yloxy)phosphoryl]methyl]phosphonic acid undergoes various chemical reactions, including hydrolysis, oxidation, and substitution . Common reagents used in these reactions include hydrochloric acid, sodium hydroxide, and various oxidizing agents . The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the compound can lead to the formation of phosphoric acid derivatives .

Wissenschaftliche Forschungsanwendungen

This compound has a wide range of scientific research applications. In chemistry, it is used as a chelating agent and a scale inhibitor. In biology and medicine, it is known for its ability to inhibit bone resorption, making it useful in the treatment of osteoporosis and other bone-related diseases. Additionally, it is used in industrial applications such as water treatment and as a corrosion inhibitor.

Wirkmechanismus

The mechanism of action of [Dichloro-[hydroxy(propan-2-yloxy)phosphoryl]methyl]phosphonic acid involves its ability to bind to calcium ions, preventing the formation of calcium phosphate crystals. This binding action disrupts the normal process of bone resorption, leading to increased bone density and strength. The molecular targets and pathways involved include the inhibition of osteoclast activity and the modulation of calcium and phosphate metabolism.

Vergleich Mit ähnlichen Verbindungen

[Dichloro-[hydroxy(propan-2-yloxy)phosphoryl]methyl]phosphonic acid is unique in its ability to inhibit both the formation and dissolution of calcium phosphate crystals. Similar compounds include other phosphonic acids such as alendronic acid and risedronic acid . These compounds also inhibit bone resorption but may differ in their potency, duration of action, and specific applications .

Biologische Aktivität

Clodronic Acid Monoisopropyl Ester (CAME) is a derivative of clodronic acid, a bisphosphonate primarily used to treat conditions associated with excessive bone resorption, such as osteoporosis and Paget's disease. This article explores the biological activity of CAME, focusing on its mechanisms of action, pharmacological applications, and relevant research findings.

  • Molecular Formula : C₁₃H₁₄Cl₂O₆P₂
  • Molecular Weight : 306.10 g/mol
  • CAS Number : 10596-23-3
  • Density : 2.3 ± 0.1 g/cm³
  • Melting Point : 249-251 °C
  • Boiling Point : 474.7 ± 55.0 °C at 760 mmHg

CAME functions similarly to other bisphosphonates by inhibiting osteoclast-mediated bone resorption. The compound induces apoptosis in osteoclasts, leading to decreased bone turnover and increased bone mineral density (BMD) . The mechanism involves the inhibition of farnesyl pyrophosphate synthase, an enzyme crucial for the mevalonate pathway, which is vital for osteoclast function and survival .

Pharmacological Applications

  • Osteoporosis Treatment : CAME has shown efficacy in maintaining or improving BMD in postmenopausal women and patients undergoing cancer treatment that affects bone density.
  • Paget's Disease : It is used to manage Paget's disease by reducing elevated bone turnover rates.
  • Potential Anticancer Effects : Research indicates that clodronic acid may have anticancer properties, particularly in preventing metastatic bone disease .

Case Studies

  • A study published in Clinical Drug Investigation demonstrated that oral clodronate (and by extension, its esters) is well-tolerated in patients with early breast cancer receiving systemic therapy, suggesting a favorable safety profile for long-term use .
  • Another investigation highlighted the effectiveness of clodronic acid in reducing skeletal-related events in cancer patients with bone metastases, supporting its role in palliative care .

In Vitro Studies

Research utilizing cell cultures has shown that CAME effectively reduces osteoclast formation and activity. For instance, studies indicated that CAME treatment leads to a significant decrease in the expression of RANKL (Receptor Activator of Nuclear Factor Kappa-B Ligand), a key factor in osteoclast differentiation .

Comparative Studies

A comparative study evaluated the biological activity of various clodronic acid derivatives, including CAME. The results indicated that CAME exhibited similar or enhanced potency compared to other formulations in inhibiting osteoclastogenesis and promoting apoptosis .

Data Tables

StudyFindingsReference
Clinical Trial on Breast Cancer PatientsOral clodronate well-tolerated; improved BMD
In Vitro Osteoclast StudyDecreased RANKL expression; reduced osteoclast formation
Comparative Efficacy StudySimilar potency to other clodronic acid derivatives

Eigenschaften

IUPAC Name

[dichloro-[hydroxy(propan-2-yloxy)phosphoryl]methyl]phosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10Cl2O6P2/c1-3(2)12-14(10,11)4(5,6)13(7,8)9/h3H,1-2H3,(H,10,11)(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWBPXSVUZLBEIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OP(=O)(C(P(=O)(O)O)(Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10Cl2O6P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134757-52-1
Record name (Dichloro(hydroxy(isopropoxy)phosphoryl)methyl)phosphonic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZF4G7LQ2R9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.